molecular formula C26H29N3O3 B11344925 N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide

N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide

Cat. No.: B11344925
M. Wt: 431.5 g/mol
InChI Key: LVKAZVWSJOAISU-UHFFFAOYSA-N
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Description

N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups, including a benzodiazole ring, a furan ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using 3,5-dimethylphenol and an appropriate alkyl halide.

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound.

    Coupling Reactions: The final coupling of the benzodiazole, phenoxy, and furan moieties can be achieved using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Various nucleophiles or electrophiles in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential therapeutic agent targeting specific biological pathways.

    Materials Science: Its structural properties could be exploited in the design of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)butanamide: This compound shares a similar core structure but differs in the functional groups attached, which can lead to different chemical and biological properties.

    N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide: Another structurally related compound with variations in the substituents.

Uniqueness

The uniqueness of N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide lies in its specific combination of functional groups and rings, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C26H29N3O3

Molecular Weight

431.5 g/mol

IUPAC Name

N-[[1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide

InChI

InChI=1S/C26H29N3O3/c1-19-15-20(2)17-21(16-19)31-13-7-6-12-29-23-10-5-4-9-22(23)27-25(29)18-28(3)26(30)24-11-8-14-32-24/h4-5,8-11,14-17H,6-7,12-13,18H2,1-3H3

InChI Key

LVKAZVWSJOAISU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C4=CC=CO4)C

Origin of Product

United States

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